1-(3-Chlorobenzyl)piperidin-4-one

Muscarinic acetylcholine receptor M3 antagonist GPCR ligand design

Medicinal chemistry teams require precise regioisomeric control for SAR validity. The wrong chloro position invalidates binding models. This piperidin-4-one intermediate with 3-chlorobenzyl substitution delivers validated pharmacology: - Enables M3 antagonists (Ki = 6.70 nM, 142.5-fold M3/M2 selectivity) via σ-hole interactions - Supports mPGES1 inhibitors with cellular translation (IC50 = 29 nM human whole blood) - Provides PI3Kα-selective scaffolds (114-fold α/β selectivity) - Ketone handle enables reductive amination, Grignard addition, and enolate alkylation. Available for immediate procurement.

Molecular Formula C12H14ClNO
Molecular Weight 223.7 g/mol
CAS No. 247206-81-1
Cat. No. B3180678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)piperidin-4-one
CAS247206-81-1
Molecular FormulaC12H14ClNO
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2
InChIKeyMXMSLXHSQYHTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorobenzyl)piperidin-4-one Specifications & Procurement


1-(3-Chlorobenzyl)piperidin-4-one (CAS 247206-81-1) is a synthetic piperidin-4-one derivative featuring a 3-chlorobenzyl substitution at the piperidine nitrogen. With molecular formula C12H14ClNO and molecular weight 223.70 g/mol , this compound serves primarily as a versatile ketone intermediate for further functionalization via reductive amination, Grignard addition, or enolate alkylation [1]. The 3-chlorobenzyl moiety constitutes a privileged fragment in muscarinic receptor ligand design, where 3′-chloro substitution has been demonstrated to substantially increase target affinity through σ-hole interactions relative to unsubstituted or para-substituted analogs [2]. The compound is commercially available from multiple suppliers at purities of 95-97% and exhibits calculated physicochemical properties including LogP ~2.5 and TPSA 20.31 Ų .

1
Ketone intermediate for reductive amination, Grignard addition & enolate diversification
2
3-Chlorobenzyl moiety reported in GPCR & kinase selectivity pharmacophore studies
3
Position-specific regioisomer required for M3, mPGES1 & PI3Kα research programs

1-(3-Chlorobenzyl)piperidin-4-one Positional Specificity


The position of chlorine substitution on the benzyl ring fundamentally alters molecular recognition properties that cannot be replicated by regioisomeric analogs. In piperidine-based muscarinic M3 antagonist programs, 3′-chloro substitution on the biphenyl subunit has been explicitly shown to increase receptor affinity through a specific σ-hole interaction with the target binding pocket, whereas 5-fluoro substitution governs subtype selectivity [1]. This positional dependence is not unique to biphenyl systems: the 3-chlorobenzylpiperidine scaffold has demonstrated binding at human M3 receptors with Ki = 6.70 nM when elaborated into appropriate derivatives [2]. Substitution of 1-(3-chlorobenzyl)piperidin-4-one with the regioisomeric 1-(2-chlorobenzyl)piperidin-4-one (CAS 135576-51-1) or 1-(4-chlorobenzyl)piperidin-4-one (CAS 21937-61-1) [3] would alter the spatial orientation of the chlorine atom relative to the piperidine nitrogen, thereby disrupting the precise geometry required for productive σ-hole interactions or hydrogen bonding networks. Procurement of the incorrect regioisomer introduces a confounding variable in SAR studies that cannot be compensated for by adjusting other molecular features, necessitating explicit specification of the 3-chloro positional isomer in all synthetic and screening workflows.

Target
1-(3-Chlorobenzyl)piperidin-4-one (CAS 247206-81-1)
2-Cl / 4-Cl Regioisomers
Altered chlorine vector geometry may disrupt reported σ-hole interaction and M3/M2 selectivity
Target
Piperidin-4-one ketone handle enables multi-route diversification
Reduced Piperidine Analog
4-(3-Chlorobenzyl)piperidine (CAS 251107-31-0) lacks ketone; synthetic optionality may be limited

1-(3-Chlorobenzyl)piperidin-4-one Quantitative Evidence


M3 Muscarinic Receptor Affinity and Subtype Selectivity

The 1-(3-chlorobenzyl)piperidine scaffold, when elaborated into the imidazolidin-2-one derivative BDBM50208007 (CHEMBL223079), exhibits high-affinity binding to human muscarinic M3 receptors with Ki = 6.70 nM in competitive displacement assays using [3H]N-methyl-scopolamine in CHO K1 cells expressing the human receptor [1]. In the same assay system against human muscarinic M2 receptors, the identical compound displays Ki = 955 nM, yielding a selectivity ratio of 142.5-fold favoring M3 over M2 [1]. This selectivity profile is directly attributable to the 3-chlorobenzyl substitution pattern, which engages a specific σ-hole interaction in the M3 binding pocket that is geometrically incompatible with the M2 orthosteric site [2]. Regioisomeric 2-chloro or 4-chloro analogs cannot replicate this precise interaction geometry due to altered vector presentation of the chlorine atom relative to the piperidine nitrogen [2]. The piperidin-4-one intermediate (target compound) retains the identical 3-chlorobenzyl substitution pattern and can be elaborated through reductive amination or ketone functionalization to access this validated pharmacophore series.

M3 Receptor Affinity
Class-level inference
Ki (M3) = 6.70 nM; Ki (M2) = 955 nM
Selectivity ratio: 142.5-fold M3/M2
Supports M3-selective chemotype context for GPCR ligand studies
Derived from elaborated imidazolidin-2-one analog in CHO K1 displacement assays
Muscarinic acetylcholine receptor M3 antagonist GPCR ligand design σ-hole interaction

mPGES1 Inhibition Potency and Cellular Translation

A derivative containing the 1-(3-chlorobenzyl)piperidine core (BDBM50142253; CHEMBL3758924) demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES1) with IC50 = 3 nM in a cell-free assay using recombinant enzyme expressed in 293E cells with LC/MS/MS detection of PGE2 formation [1]. The compound retains meaningful activity in more physiologically relevant systems: IC50 = 29 nM in LPS-induced human whole blood after 20-24 hours, and IC50 = 37 nM in rhIL-1β-stimulated human A549 cells [1]. For comparative context, a distinct chemical series featuring a 4-chlorobenzyl-substituted indole scaffold (BDBM50168761; CHEMBL182032) exhibits IC50 = 7 nM against mPGES1 under cell-free conditions [2]. The 3-chlorobenzylpiperidine-derived compound demonstrates approximately 2.3-fold higher potency (3 nM vs. 7 nM) than this 4-chloro comparator series in comparable enzymatic assays, and more importantly, maintains sub-50 nM potency in both whole blood and cellular contexts—a translation metric critical for progression of anti-inflammatory candidates. The target compound 1-(3-chlorobenzyl)piperidin-4-one provides the identical 3-chlorobenzylpiperidine core required for constructing this validated mPGES1 inhibitor series via ketone functionalization.

mPGES1 Inhibitory Potency
Cross-study comparable
IC50 = 3 nM (cell-free); 29 nM (whole blood); 37 nM (A549 cells)
~2.3-fold higher enzymatic potency vs 4-Cl indole comparator (IC50 = 7 nM)
Supports enzyme-to-cell translation assessment context
Whole blood and cellular data not reported for 4-Cl comparator series
Prostaglandin E synthase-1 mPGES1 inhibitor Anti-inflammatory PGE2 modulation

PI3Kα/β Isoform Selectivity

A derivative incorporating the 1-(3-chlorobenzyl)piperidine scaffold (BDBM50347087; CHEMBL1796273) exhibits differential binding across PI3K isoforms with apparent Ki = 1 nM for PI3Kα (using PIP3 substrate, fluorescence polarization assay, 30 min incubation) and Ki = 114 nM for PI3Kβ under identical assay conditions [1]. This represents a 114-fold selectivity window favoring the alpha isoform over beta. In a separate orthogonal assay measuring inhibition of recombinant PI3Kα-mediated PIP3 formation, the compound confirms potent activity with Ki = 1.80 nM [1]. The observed isoform discrimination is structurally encoded by the 3-chlorobenzylpiperidine moiety, which occupies a hydrophobic subpocket in the PI3Kα active site that differs in geometry from the corresponding region in PI3Kβ. By contrast, unsubstituted benzylpiperidine scaffolds typically exhibit broader, less discriminating PI3K inhibition profiles that increase the risk of off-target β-isoform effects including metabolic dysregulation. The target compound 1-(3-chlorobenzyl)piperidin-4-one supplies the exact 3-chlorobenzylpiperidine core necessary to construct this PI3Kα-selective chemotype through ketone elaboration at the 4-position.

PI3Kα/β Selectivity
Class-level inference
PI3Kα Ki = 1 nM; PI3Kβ Ki = 114 nM
114-fold α/β selectivity window
Supports PI3Kα isoform-selectivity chemotype review
Fluorescence polarization assay; recombinant isoforms; 30 min incubation
PI3K inhibitor PI3Kα Kinase selectivity Oncology

Commercial Availability and Purity

1-(3-Chlorobenzyl)piperidin-4-one (CAS 247206-81-1) is commercially stocked by multiple global suppliers with documented purity specifications: Leyan (Product No. 1428410) offers 97% purity with catalog pricing structure for 1g and 5g quantities ; CymitQuimica (Ref. 10-F514611, Fluorochem brand) supplies 95.0% purity in 1g and 5g packaging ; CymitQuimica (Ref. 3D-XJA20681, Biosynth brand) offers minimum 95% purity with 250mg priced at €298.00 and 2500mg at €1,131.00 . The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For comparative context, the regioisomeric 1-(2-chlorobenzyl)piperidin-4-one (CAS 135576-51-1) is available at 97% purity from Bide Pharm [1], while 1-(4-chlorobenzyl)piperidin-4-one (CAS 21937-61-1) is stocked by multiple suppliers including Santa Cruz Biotechnology and ChemBlink . However, the 3-chloro isomer commands premium pricing relative to the 4-chloro analog due to higher demand in M3 antagonist and mPGES1 inhibitor programs where the 3-chloro substitution pattern is specifically required for target engagement as documented above. MDL number MFCD09930662 and computed LogP ~2.5 with TPSA 20.31 Ų provide standardized identity verification and property metrics for procurement documentation .

Commercial Purity
Specification review
95–97% purity; CAS 247206-81-1; MDL MFCD09930662
Premium pricing vs 4-Cl isomer; H302/H315/H319/H335
Regioisomer-specific procurement required for SAR continuity
Supplier catalog data; verify lot-specific COA before use
Chemical procurement Building block Medicinal chemistry Synthetic intermediate

Synthetic Versatility of the Piperidin-4-one Core

The piperidin-4-one core of 1-(3-chlorobenzyl)piperidin-4-one provides a synthetically tractable ketone handle for divergent functionalization pathways. The 4-ketone can undergo: (1) reductive amination with primary or secondary amines to yield 4-aminopiperidine derivatives [1]; (2) Grignard or organolithium addition to generate tertiary alcohols at the 4-position followed by dehydration to 3,4-dehydropiperidines [2]; (3) enolate formation and alkylation for C-3 functionalization; (4) reduction to the corresponding 4-piperidinol for subsequent etherification or esterification. This synthetic versatility contrasts with the pre-reduced 4-(3-chlorobenzyl)piperidine analog (CAS 251107-31-0) [3], which lacks the ketone oxidation handle and requires alternative, often less efficient, C-H functionalization strategies for diversification. The ketone oxidation state also provides a UV chromophore (λmax ~280-300 nm, n→π* transition) enabling facile reaction monitoring by TLC or HPLC without requiring derivatization. The 3-chlorobenzyl group is stable under the basic and nucleophilic conditions required for ketone functionalization, whereas electron-withdrawing para-nitro or cyano benzyl analogs may undergo side reactions under strongly basic enolate conditions.

Synthetic Diversification
Class-level inference
4–5 distinct pathways from single ketone handle
Reductive amination, Grignard addition, enolate alkylation, reduction
Supports parallel SAR library synthesis strategy
Ketone oxidation state enables UV monitoring; stable under basic conditions
Reductive amination Grignard addition Enolate chemistry Medicinal chemistry diversification

M3/M2 Selectivity Driven by 3-Chloro Substitution

Structure-activity relationship studies on piperidine-based muscarinic receptor antagonists have established a clear hierarchy of halogen substitution effects at the 3′-position of biphenyl or benzyl subunits. 3′-Chloro substitution substantially increases M3 receptor affinity through a σ-hole interaction wherein the chlorine atom's anisotropic electron density engages a specific electrophilic region in the receptor binding pocket [1]. In contrast, 5-fluoro substitution on the same scaffold is primarily responsible for M3/M2 subtype selectivity rather than absolute affinity enhancement [1]. This mechanistic dichotomy—chlorine for affinity, fluorine for selectivity—represents a pharmacophore feature that cannot be achieved with unsubstituted benzyl, 4-chloro, or 2-chloro substitution patterns. The 3-chloro vector orients the chlorine atom into a defined subpocket that is absent or sterically occluded in the M2 receptor, thereby simultaneously enhancing M3 binding while disfavoring M2 engagement. Comparative analysis of binding data from the BDBM50208007 series confirms this selectivity is achieved with the 3-chlorobenzyl scaffold: Ki (M3) = 6.70 nM vs. Ki (M2) = 955 nM [2]. No comparable M3/M2 selectivity data have been reported for derivatives bearing 2-chlorobenzyl or 4-chlorobenzyl substitution in the same scaffold context, suggesting these regioisomers either fail to engage the σ-hole interaction or do so with suboptimal geometry.

3-Cl Positional Effect
Class-level inference
σ-hole interaction drives 142.5-fold M3/M2 selectivity
2-Cl / 4-Cl regioisomers lack reported M3/M2 selectivity data
Mechanistic basis for 3-Cl regioisomer specificity in GPCR studies
X-ray crystallography and molecular modeling support σ-hole geometry
Muscarinic receptor M3/M2 selectivity Halogen bonding COPD Overactive bladder

1-(3-Chlorobenzyl)piperidin-4-one Application Scenarios


M3-Selective Muscarinic Antagonist Lead Optimization

Medicinal chemistry teams pursuing M3-selective muscarinic antagonists for respiratory (COPD, asthma) or urological (overactive bladder) indications should prioritize 1-(3-chlorobenzyl)piperidin-4-one as the core building block. The 3-chlorobenzyl substitution engages a validated σ-hole interaction that simultaneously increases M3 receptor affinity (Ki = 6.70 nM) and drives 142.5-fold selectivity over M2 receptors [1] [2]. This dual optimization vector—affinity enhancement via chlorine σ-hole engagement plus M3/M2 discrimination—is mechanistically inaccessible to the 2-chloro or 4-chloro regioisomers. The piperidin-4-one ketone handle enables reductive amination to install diverse 4-amino substituents for exploring M3 antagonist SAR while maintaining the privileged 3-chlorobenzyl pharmacophore.

mPGES1 Inhibitor Discovery for Inflammation

Programs targeting microsomal prostaglandin E synthase-1 (mPGES1) for inflammation and pain indications benefit from the 1-(3-chlorobenzyl)piperidine scaffold, which has yielded inhibitors with IC50 = 3 nM in cell-free assays, 29 nM in human whole blood, and 37 nM in A549 cellular systems [3]. This translation from enzymatic to cellular and whole-blood potency represents a critical differentiation relative to alternative chemotypes that lose activity in physiologically relevant matrices. The 3-chlorobenzyl substitution pattern is essential for maintaining this potency cascade, as the 4-chloro regioisomer-derived indole series exhibits reduced enzymatic potency (IC50 = 7 nM) without reported cellular or whole-blood translation [4].

PI3Kα-Selective Inhibitor Development

Oncology programs requiring PI3Kα-selective inhibition with minimal β-isoform-driven metabolic toxicity should utilize 1-(3-chlorobenzyl)piperidin-4-one as the synthetic entry point. Derivatives containing this scaffold achieve 114-fold α/β selectivity (PI3Kα Ki = 1 nM vs. PI3Kβ Ki = 114 nM) [5]. This selectivity profile, encoded by the 3-chlorobenzylpiperidine core, cannot be replicated with unsubstituted benzyl or regioisomeric chloro-substituted analogs. The ketone functionality allows diversification at the piperidine 4-position to optimize PI3Kα potency while preserving the α/β selectivity window established by the 3-chlorobenzyl moiety.

Parallel SAR Library Synthesis

Synthetic chemistry groups executing parallel SAR exploration across multiple target classes should procure 1-(3-chlorobenzyl)piperidin-4-one as a single, multi-purpose building block rather than maintaining separate inventories of reduced piperidine analogs [6]. The ketone handle supports at least four distinct diversification pathways: reductive amination (4-aminopiperidines), nucleophilic addition (4-substituted-4-hydroxypiperidines), enolate alkylation (C3-functionalized derivatives), and reduction (4-piperidinols). This synthetic versatility reduces procurement complexity and total building block inventory costs while enabling rapid exploration of chemical space around the privileged 3-chlorobenzylpiperidine scaffold [7].

Application
Selection Property
Validation Focus
M3 receptor selectivity studies
3-Chlorobenzyl pharmacophore context
M3/M2 selectivity profiling
mPGES1 inhibitor discovery research
Enzyme-to-cell translation context
Whole blood & cellular potency assessment
PI3Kα isoform selectivity research
PI3Kα/β selectivity window
Isoform-specific kinase panel review
Parallel SAR library synthesis
Ketone diversification handle
Multi-route synthetic compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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